3-Tert-butyl-5-chloro-1,2,4-thiadiazole
Overview
Description
3-Tert-butyl-5-chloro-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C₆H₉ClN₂S. It belongs to the class of thiadiazoles, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry and agriculture .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-butyl-5-chloro-1,2,4-thiadiazole typically involves the reaction of tert-butylamine with thiosemicarbazide, followed by cyclization with phosphorus oxychloride. The reaction conditions generally include:
Reagents: tert-butylamine, thiosemicarbazide, phosphorus oxychloride
Solvent: Anhydrous ethanol or methanol
Temperature: Reflux conditions (approximately 80-100°C)
Time: 4-6 hours
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
3-Tert-butyl-5-chloro-1,2,4-thiadiazole undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The nitrogen atoms can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents like dimethylformamide (DMF), temperatures around 50-80°C
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid, solvents like dichloromethane, room temperature
Reduction: Reducing agents like lithium aluminum hydride, solvents like tetrahydrofuran (THF), temperatures around 0-25°C
Major Products Formed
Substitution: 3-tert-butyl-5-alkylamino-1,2,4-thiadiazole, 3-tert-butyl-5-alkylthio-1,2,4-thiadiazole
Oxidation: this compound sulfoxide, this compound sulfone
Reduction: 3-tert-butyl-5-amino-1,2,4-thiadiazole
Scientific Research Applications
3-Tert-butyl-5-chloro-1,2,4-thiadiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds with antimicrobial, antifungal, and anticancer properties.
Agriculture: It is employed in the development of agrochemicals such as herbicides and fungicides.
Material Science: It is utilized in the synthesis of polymers and materials with specific electronic properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions
Mechanism of Action
The mechanism of action of 3-tert-butyl-5-chloro-1,2,4-thiadiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activities by binding to the active site or allosteric sites, leading to the disruption of metabolic pathways. In biological systems, it can interfere with cell signaling pathways, resulting in altered cellular functions .
Comparison with Similar Compounds
Similar Compounds
- 3-tert-butyl-5-methyl-1,2,4-thiadiazole
- 3-tert-butyl-5-ethyl-1,2,4-thiadiazole
- 3-tert-butyl-5-phenyl-1,2,4-thiadiazole
Uniqueness
3-Tert-butyl-5-chloro-1,2,4-thiadiazole is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The chlorine atom enhances the compound’s ability to undergo substitution reactions, making it a versatile intermediate in synthetic chemistry .
Properties
IUPAC Name |
3-tert-butyl-5-chloro-1,2,4-thiadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2S/c1-6(2,3)4-8-5(7)10-9-4/h1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYKIHTIBSFJBND-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NSC(=N1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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